molecular formula C15H15NO4 B14437323 Methyl [4-(4-methoxyphenoxy)phenyl]carbamate CAS No. 80199-16-2

Methyl [4-(4-methoxyphenoxy)phenyl]carbamate

Cat. No.: B14437323
CAS No.: 80199-16-2
M. Wt: 273.28 g/mol
InChI Key: PWFUTXQBUARQJF-UHFFFAOYSA-N
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Description

Methyl [4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(4-methoxyphenoxy)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-(4-methoxyphenoxy)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate derivatives.

Scientific Research Applications

Methyl [4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with a single methyl group attached to the carbamate nitrogen.

    Phenyl carbamate: A related compound with a phenyl group attached to the carbamate nitrogen.

    4-Methoxyphenyl carbamate: Similar to methyl [4-(4-methoxyphenoxy)phenyl]carbamate but lacks the additional phenoxy substitution.

Uniqueness

This compound is unique due to the presence of both methoxy and phenoxy substituents on the aromatic ring. This structural feature may enhance its reactivity and binding properties compared to simpler carbamates .

Properties

CAS No.

80199-16-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl N-[4-(4-methoxyphenoxy)phenyl]carbamate

InChI

InChI=1S/C15H15NO4/c1-18-12-7-9-14(10-8-12)20-13-5-3-11(4-6-13)16-15(17)19-2/h3-10H,1-2H3,(H,16,17)

InChI Key

PWFUTXQBUARQJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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